![molecular formula C17H14N4S B2853553 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 153595-92-7](/img/structure/B2853553.png)
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features an indole moiety, a phenyl group, and a triazole-thione ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound, also known as 3-(indol-3-ylmethyl)-4-phenyl-1,2,4-triazoline-5-thione, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, they interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Indole derivatives can have various biological effects, including antiviral, anti-inflammatory, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of indole derivatives with phenylhydrazine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole-thione ring. Common reagents used in this synthesis include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole-thione to triazole-thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted indoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that triazole derivatives exhibit anticonvulsant properties. In studies involving various synthesized compounds, those containing the triazole moiety demonstrated protective effects against seizures induced by maximal electroshock and pentylenetetrazole models in mice. The presence of the indole structure may enhance the anticonvulsant activity of 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, making it a candidate for further investigation in treating epilepsy .
Antioxidant Properties
The compound has shown potential as an antioxidant. In vitro studies have demonstrated that derivatives of indole can protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant for neuroprotection and could lead to therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against pathogens may be attributed to the unique structural characteristics of the triazole ring combined with the indole moiety .
Case Studies and Research Findings
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride share structural similarities and exhibit similar biological activities.
Triazole-Thiones: Compounds such as 4-phenyl-3-thio-1,2,4-triazoles also share the triazole-thione core and have comparable chemical properties.
Uniqueness
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of the indole and triazole-thione moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other compounds.
Biological Activity
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 153595-92-7) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.
- Molecular Formula : C17H14N4S
- Molecular Weight : 306.38 g/mol
- Structure : The compound features a triazole ring fused with an indole moiety and a phenyl group, contributing to its biological activity.
Antimicrobial Activity
Triazole derivatives, including this compound, have shown significant antimicrobial properties. Various studies have reported their efficacy against different bacterial strains:
In a study investigating the antimicrobial potential of triazole derivatives, compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ceftriaxone .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study focusing on triazole derivatives demonstrated that indole-based triazoles exhibited cytotoxic effects against liver cancer cell lines (Hep-G2):
Study | Cell Line | IC50 Value |
---|---|---|
MDPI Study | Hep-G2 | 55.40 µg/mL (compared to doxorubicin) |
The presence of electronegative groups in the structure was found to enhance cytotoxicity, indicating a structure–activity relationship (SAR) where specific modifications could lead to improved therapeutic efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has also been explored. In vivo studies have shown that certain derivatives can reduce inflammation in animal models:
Study | Model Used | Effect Observed |
---|---|---|
Carrageenan-induced rat paw edema model | Rat model | Significant reduction in swelling |
This suggests that the compound may inhibit pro-inflammatory pathways, although detailed mechanisms require further investigation .
Case Studies and Research Findings
Several case studies highlight the biological activities of 5-(1H-indol-3-ylmethyl)-4-phenyl derivatives:
- Antifungal Activity Study : A study reported that specific triazole derivatives showed promising antifungal activity against Candida species with MIC values indicating effective inhibition .
- Anticonvulsant Properties : Another research effort focused on the anticonvulsant effects of related compounds in the MES model, revealing comparable efficacy to established medications like carbamazepine .
- Cytotoxicity Assessment : The cytotoxicity of various indole-triazole hybrids was evaluated against multiple cancer cell lines, with some compounds exhibiting lower cell viability than standard treatments .
Properties
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c22-17-20-19-16(21(17)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,18H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJFDXNNYPOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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